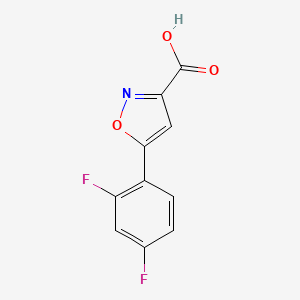

5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAFQXBZWSTPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it an attractive building block for drug development professionals. The title compound, 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid, is a key intermediate in the synthesis of various therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs.[1] The presence of the difluorophenyl moiety often enhances metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of the primary synthetic pathway to this valuable compound, grounded in established chemical principles and supported by field-proven insights.

Primary Synthetic Pathway: A Three-Step Approach from 2,4-Difluoroacetophenone

The most direct and widely employed synthetic route to this compound commences with the readily available starting material, 2,4-difluoroacetophenone. The synthesis can be logically dissected into three core transformations:

-

Claisen Condensation: Formation of a key 1,3-dicarbonyl intermediate.

-

Cyclization: Construction of the isoxazole ring via reaction with hydroxylamine.

-

Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

This pathway is an elegant application of the classical Claisen isoxazole synthesis, a robust and reliable method for the preparation of this heterocyclic system.[2][3][4]

Step 1: Claisen Condensation for the Synthesis of the 1,3-Diketone Intermediate

The initial step involves a base-mediated Claisen condensation between 2,4-difluoroacetophenone and an oxalate ester, typically dimethyl oxalate.[5][6] This reaction constructs the crucial 1,3-dicarbonyl moiety necessary for the subsequent cyclization.

Reaction Mechanism: The reaction is initiated by the deprotonation of the α-carbon of 2,4-difluoroacetophenone by a strong base, such as sodium methoxide, to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the 1-(2,4-difluorophenyl)-1,3-dioxo-butane-4-oate intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 3. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines three key motifs: an isoxazole ring, a difluorinated phenyl group, and a carboxylic acid. This unique combination imparts properties that are highly relevant for developing novel therapeutic agents. The isoxazole core is a versatile scaffold found in numerous approved drugs, while the difluorophenyl moiety can enhance metabolic stability and target-binding affinity through specific fluorine interactions.[1][2] The carboxylic acid group provides a critical handle for salt formation, formulation, and interaction with biological targets.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document explains the scientific rationale behind property measurements, offers detailed experimental protocols for their determination, and discusses the implications of these properties for drug development. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data for critical decision-making in a research and development setting.

Molecular Identity and Structural Significance

A precise understanding of a compound's structure and identity is the foundation of all subsequent characterization.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | [3] |

| CAS Number | 1083224-23-0 | [3][4][5] |

| Molecular Formula | C₁₀H₅F₂NO₃ | [3][4] |

| Molecular Weight | 225.15 g/mol | [1][3][4] |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=CC(=NO2)C(=O)O | [3] |

| InChIKey | FQAFQXBZWSTPRH-UHFFFAOYSA-N | [1][3] |

Structural Diagram

The chemical structure dictates the compound's physical and biological properties. The diagram below illustrates the key functional groups.

Caption: Chemical structure of this compound.

Core Physicochemical Properties: Data and Determination

The following properties are critical to assessing the drug-like potential of a compound. For each, we discuss its relevance, present available data, and provide a standard, robust protocol for its experimental determination.

Physical State and Purity

-

Relevance: The physical form and purity are baseline parameters that affect all other measurements. Purity is especially critical, as impurities can drastically alter properties like melting point and solubility.

-

Observed Data: The compound is typically supplied as a white crystalline solid with a purity of 97% or higher.[1][4][6]

-

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on an HPLC system equipped with a UV detector.

-

Mobile Phase: Prepare a gradient system.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile) to a concentration of ~1 mg/mL.

-

Chromatographic Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

System Validation: The protocol is validated by running a blank (solvent only) to ensure no system peaks interfere and by demonstrating reproducibility across multiple injections.

-

Melting Point (Tₘ)

-

Relevance: The melting point is a fundamental indicator of a crystalline solid's purity and lattice energy. A sharp melting range typically signifies high purity.

-

Observed Data: Specific melting point data is not consistently available in public databases, but its solid nature is confirmed.[1]

-

Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC is chosen over traditional melt-temp apparatus for its higher precision and ability to detect thermal events like polymorph transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline solid into an aluminum DSC pan. Crimp the pan to enclose the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak's sharpness provides an indication of purity.

-

Acid Dissociation Constant (pKa)

-

Relevance: The pKa defines the extent of ionization at a given pH. For a carboxylic acid, it dictates the equilibrium between the neutral, more lipophilic form (R-COOH) and the ionized, more water-soluble form (R-COO⁻). This profoundly impacts solubility, membrane permeability, and receptor binding.

-

Observed Data: No experimental pKa value is publicly available for this specific compound.

-

Experimental Protocol: Determination by Potentiometric Titration

-

Rationale: This is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added, allowing for the direct observation of the proton dissociation.

-

System Preparation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, 10).

-

Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure sufficient solubility of the neutral form.

-

Titration: Place the sample solution in a jacketed beaker at a constant temperature (25 °C) and continuously stir. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M KOH) using an automated titrator. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve), where the concentrations of the protonated and deprotonated species are equal.

-

Lipophilicity (LogP and LogD)

-

Relevance: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

LogP: The partition coefficient of the neutral species between octanol and water.

-

LogD: The distribution coefficient at a specific pH, accounting for all ionized and neutral species. LogD at pH 7.4 is most relevant for physiological conditions.

-

-

Observed Data: The compound is described as having significant lipophilicity due to its fluorinated phenyl group, but no quantitative value is provided.[1]

-

Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Rationale: The shake-flask method is the traditional and most reliable method for determining partition coefficients. It directly measures the distribution of the compound between an aqueous and an immiscible organic phase.

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol).

-

Partitioning: Combine equal volumes of the aqueous buffer and the compound's octanol solution in a glass vial.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. Let the vial stand to allow for complete phase separation.

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the aqueous and organic layers using a validated analytical method like HPLC-UV (as described in section 2.1).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous). The protocol's integrity is ensured by running replicates and confirming mass balance.

-

Integrated Analytical Workflow

A logical workflow ensures that foundational properties are confirmed before more complex characterization is undertaken. This systematic approach prevents the misinterpretation of data due to sample impurity or identity issues.

Caption: A validated workflow for the physicochemical characterization of a novel compound.

Safety and Handling

Professional laboratory diligence is required when handling this compound.

-

GHS Hazard Classification:

| Hazard Code | Description | Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Sources:[3]

-

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[5]

-

Conclusion

This compound presents a physicochemical profile characteristic of a promising but challenging drug discovery candidate. It is a crystalline solid with significant lipophilicity, driven by the difluorophenyl ring, and acidic properties conferred by the carboxylic acid group. Its poor aqueous solubility in the neutral form is expected, but this will be significantly modulated by pH due to the carboxylic acid's pKa. A thorough experimental determination of its pKa, LogD at physiological pH, and precise aqueous solubility is paramount for any drug development program. The protocols outlined in this guide provide a robust framework for obtaining this critical data, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.

References

- 1. Buy this compound (EVT-1704519) | 1083224-23-0 [evitachem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 1083224-23-0|this compound|BLD Pharm [bldpharm.com]

- 6. CAS#:1083224-23-0 | this compound | Chemsrc [chemsrc.com]

5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid CAS number 1083224-23-0

An In-Depth Technical Guide to 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid (CAS: 1083224-23-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its strategic importance as a molecular building block, detailing its physicochemical properties, a robust and validated synthesis protocol, and its current and prospective applications in drug discovery. This guide is structured to provide not just data, but also mechanistic insights and the scientific rationale behind its utility, empowering researchers to effectively leverage this scaffold in their development programs.

Introduction: A Scaffold of Strategic Importance

In the landscape of drug discovery, the quest for novel molecular scaffolds that offer both biological activity and favorable pharmacokinetic profiles is perpetual. Heterocyclic compounds, particularly isoxazoles, have emerged as privileged structures due to their wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The isoxazole ring system is a versatile bioisostere, often used to replace other functional groups to enhance potency or reduce toxicity.[2]

The subject of this guide, this compound, integrates three key motifs of high value in medicinal chemistry:

-

The Isoxazole Core: A stable, five-membered aromatic heterocycle that acts as a rigid scaffold, positioning substituents in a well-defined spatial orientation for optimal interaction with biological targets.[1]

-

The Carboxylic Acid Group: This functionality is crucial for forming strong interactions (e.g., salt bridges, hydrogen bonds) with target proteins, often serving as a key part of a molecule's pharmacophore. However, its inherent acidity and polarity can limit membrane permeability and introduce metabolic liabilities.[3][4][5][6] The isoxazole ring itself can be considered a bioisostere of the carboxylic acid, offering a similar acidic character with different physicochemical properties.[7]

-

The 2,4-Difluorophenyl Moiety: The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry.[8] The 2,4-difluoro substitution pattern is particularly noteworthy. It enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can significantly improve binding affinity to target proteins through favorable electrostatic or hydrophobic interactions.[8] The well-known non-steroidal anti-inflammatory drug (NSAID) Diflunisal, which is 5-(2,4-difluorophenyl)salicylic acid, underscores the therapeutic value of this specific phenyl substitution.[9][10][11]

This compound is therefore not merely an inert chemical intermediate, but a purpose-built scaffold designed to address common challenges in drug development, offering a pre-packaged solution for enhancing stability, modulating acidity, and establishing potent target engagement.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and biological screening. The key properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | [12] |

| CAS Number | 1083224-23-0 | [12] |

| Molecular Formula | C₁₀H₅F₂NO₃ | [12] |

| Molecular Weight | 225.15 g/mol | [12][13] |

| Physical Form | White crystalline solid | [13] |

| XLogP3-AA | 2.1 | [12] |

| Hydrogen Bond Donor Count | 1 | [12][13] |

| Hydrogen Bond Acceptor Count | 6 | [12][13] |

| Topological Polar Surface Area | 63.3 Ų | [12] |

| SMILES | C1=CC(=C(C=C1F)F)C2=CC(=NO2)C(=O)O | [12] |

| InChIKey | FQAFQXBZWSTPRH-UHFFFAOYSA-N | [12][13] |

Synthesis and Mechanistic Insights

A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. While multiple variations exist for the synthesis of substituted isoxazoles, the most reliable and scalable approach proceeds via a [3+2] cycloaddition reaction. This method involves the in situ generation of a nitrile oxide from a hydroximoyl chloride, which then reacts with an alkyne.

Protocol: Multi-Step Synthesis

This protocol describes the synthesis from the commercially available 2,4-difluorobenzaldehyde.

Step 1: Synthesis of 2,4-Difluorobenzaldehyde Oxime

-

Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime, which can often be used without further purification.

Causality: The reaction of an aldehyde with hydroxylamine is a classic condensation reaction to form an oxime. Sodium acetate acts as a mild base to neutralize the HCl byproduct from hydroxylamine hydrochloride.

Step 2: Synthesis of 2,4-Difluorobenzohydroximoyl Chloride

-

Dissolve the 2,4-difluorobenzaldehyde oxime (1.0 eq) from Step 1 in N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C.

-

Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer, dry, and concentrate to yield the hydroximoyl chloride.

Causality: NCS is a mild and effective chlorinating agent for converting the oxime into the corresponding hydroximoyl chloride, which is the stable precursor to the reactive nitrile oxide intermediate.

Step 3: [3+2] Cycloaddition to form Ethyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate

-

Dissolve the 2,4-difluorobenzohydroximoyl chloride (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as toluene or dichloromethane.

-

Cool the solution to 0°C.

-

Add triethylamine (TEA) (1.2 eq) dropwise. The TEA will react with the hydroximoyl chloride to generate the 2,4-difluorophenylnitrile oxide in situ.

-

Stir the reaction at room temperature overnight.

-

Filter the triethylammonium chloride salt and wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Causality: This is the key ring-forming step. TEA is a non-nucleophilic base that abstracts HCl from the hydroximoyl chloride, generating the transient, highly reactive 1,3-dipole (nitrile oxide). This dipole immediately undergoes a cycloaddition reaction with the dipolarophile (ethyl propiolate) to form the stable five-membered isoxazole ring. Performing this in situ prevents the nitrile oxide from dimerizing into a furoxan byproduct.

Step 4: Hydrolysis to this compound

-

Dissolve the ethyl ester (1.0 eq) from Step 3 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the ester.

-

Acidify the reaction mixture to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Causality: LiOH is a strong base that saponifies (hydrolyzes) the ethyl ester to its corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Synthetic Workflow Diagram

Caption: Multi-step synthesis of the target compound via cycloaddition.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile starting material for the synthesis of advanced, biologically active molecules. Its structure is frequently found in patent literature as a core component of novel therapeutic agents.

-

As an Intermediate for Anti-Inflammatory Agents: The structural similarity to Diflunisal makes this scaffold highly attractive for developing new non-steroidal anti-inflammatory drugs (NSAIDs).[10][11] The carboxylic acid can be readily converted to an amide via standard coupling reactions (e.g., using EDC/DMAP), allowing for the exploration of a large chemical space by reacting it with diverse amine libraries.[14] A similar compound, 5-(2,4-dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid, is noted as a crucial intermediate for anti-inflammatory and analgesic drugs.[15][16][17]

-

Development of Enzyme Inhibitors: Many enzyme inhibitors utilize a carboxylic acid to mimic a substrate and bind to the active site. This scaffold is an ideal starting point for such endeavors. For example, recent studies have shown that 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids are potent inhibitors of xanthine oxidase (XO), a key enzyme in the pathway for uric acid production, making them relevant for the treatment of gout.[18] The 2,4-difluorophenyl group on our title compound could provide advantageous interactions within the hydrophobic pocket of such enzymes.

-

Use in Agrochemicals and Material Science: Beyond pharmaceuticals, related isoxazole structures are used in the formulation of advanced agrochemicals for crop protection and in material science applications.[15][16][19]

Conceptual Application Workflow

Caption: From core scaffold to diverse biological applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[12]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[20]

-

Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses with side shields, and a lab coat.[20]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust.[20] Wash hands thoroughly after handling.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[20]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[21]

-

Conclusion and Future Outlook

This compound is a strategically designed molecular scaffold that holds considerable promise for drug discovery and development. The convergence of a stable heterocyclic core, a key binding element in the carboxylic acid, and a metabolically robust, affinity-enhancing difluorophenyl group makes it an exceptionally valuable building block. Its straightforward and scalable synthesis further enhances its utility for creating diverse chemical libraries.

Future research will likely focus on exploiting this scaffold to generate novel inhibitors for a wide range of therapeutic targets, from inflammatory enzymes to kinases and receptors implicated in oncology. Its application in combinatorial chemistry and high-throughput screening campaigns is expected to yield next-generation clinical candidates with improved efficacy and safety profiles.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Buy this compound (EVT-1704519) | 1083224-23-0 [evitachem.com]

- 14. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hurawalhi.com [hurawalhi.com]

- 16. chemimpex.com [chemimpex.com]

- 17. FCKeditor - Resources Browser [midyear.aza.org]

- 18. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. accelachem.com [accelachem.com]

- 21. 1083224-23-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Biological Activity of Isoxazole-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. Among its derivatives, isoxazole-3-carboxylic acids and their analogues have garnered significant attention as versatile intermediates in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted biological activities of isoxazole-3-carboxylic acid derivatives, with a primary focus on their anti-inflammatory, anticancer, and antimicrobial properties. We delve into the underlying mechanisms of action, provide detailed experimental protocols for their synthesis and biological evaluation, and present key quantitative data to inform future drug discovery and development efforts. This guide is intended to be a valuable resource for researchers and scientists dedicated to harnessing the therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Isoxazole-3-Carboxylic Acid Scaffold

Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery due to its favorable physicochemical properties and ability to engage in various biological interactions.[1] The carboxylic acid functionality at the 3-position of the isoxazole ring serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives, including amides, esters, and more complex heterocyclic systems.[2][3] This structural versatility has enabled the development of isoxazole-3-carboxylic acid derivatives with a broad range of biological activities, making them a focal point of extensive research.[4]

This guide will systematically explore the key therapeutic areas where these derivatives have shown significant promise. We will begin by examining their potent anti-inflammatory effects, followed by an in-depth analysis of their anticancer properties, and conclude with an overview of their antimicrobial activity. Each section will provide a detailed account of the mechanism of action, supported by experimental evidence and illustrative signaling pathways.

Anti-inflammatory Activity of Isoxazole-3-Carboxylic Acid Derivatives

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Isoxazole-3-carboxylic acid derivatives have emerged as a promising class of anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.[5]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of isoxazole-3-carboxylic acid derivatives are largely attributed to their inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[5] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.

Specifically, many derivatives have demonstrated selective inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation.[6][7] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds can potentially offer anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Furthermore, these derivatives can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[8][9] By inhibiting the activation of NF-κB, these compounds can suppress the production of a wide array of pro-inflammatory cytokines and chemokines.[10][11]

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the central role of the NF-κB pathway in inflammation and the inhibitory action of isoxazole-3-carboxylic acid derivatives.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation | MDPI [mdpi.com]

- 9. longdom.org [longdom.org]

- 10. scispace.com [scispace.com]

- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Analysis of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and quality assessment of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid, a key heterocyclic building block in modern drug discovery.[1] Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind analytical choices. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes a discussion of the expected spectral features, detailed experimental protocols, and data interpretation strategies, grounded in authoritative references to ensure scientific integrity.

Introduction: The Analytical Imperative

This compound (DFICA) belongs to the isoxazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] As an intermediate and a pharmacologically active molecule, its unambiguous structural confirmation and purity assessment are non-negotiable for advancing research and development programs.[4][5] Spectroscopic analysis provides the definitive molecular fingerprint required for this purpose.

This guide details an integrated analytical workflow, demonstrating how complementary spectroscopic data are synthesized to build an irrefutable structural and purity profile for DFICA.

Molecular Structure and Spectroscopic Postulates

A foundational understanding of the molecule's structure is paramount to predicting and interpreting its spectroscopic output. DFICA possesses several key features that will manifest distinctly in various spectra: a difluorinated phenyl ring, a 5-membered isoxazole heterocycle, and a carboxylic acid moiety.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For DFICA, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon-hydrogen framework and the influence of the fluorine substituents.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum will account for all non-exchangeable protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can solubilize the compound and, importantly, allows for the observation of the acidic carboxylic acid proton.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Key Couplings |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet (br s) | Acidic proton, chemical shift is concentration-dependent. |

| Phenyl H-6' | 7.9 - 8.2 | Triplet of Doublets (td) | Ortho to the isoxazole ring, coupled to H-5' (ortho, J ≈ 8-9 Hz) and F-2' (meta, J ≈ 6-7 Hz). |

| Isoxazole H-4 | 7.4 - 7.6 | Singlet (s) | Isolated proton on the isoxazole ring. |

| Phenyl H-5' | 7.3 - 7.5 | Triplet of Doublets (td) | Coupled to H-6' (ortho, J ≈ 8-9 Hz), H-3' (meta, J ≈ 2-3 Hz), and F-4' (ortho, J ≈ 9-10 Hz). |

| Phenyl H-3' | 7.1 - 7.3 | Doublet of Doublets (dd) | Coupled to F-2' (ortho, J ≈ 9-10 Hz) and F-4' (meta, J ≈ 2-3 Hz). |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton. Due to C-F coupling, carbon signals of the difluorophenyl ring will appear as doublets or doublets of doublets.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expected Couplings |

|---|---|---|

| Carboxylic Acid (-C OOH) | 160 - 165 | Carbonyl carbon of the carboxylic acid. |

| Isoxazole C-5 | 168 - 172 | Attached to the electronegative oxygen and the phenyl ring. |

| Isoxazole C-3 | 157 - 160 | Attached to the nitrogen and the carboxylic acid group. |

| Phenyl C-2' & C-4' | 160 - 168 | Directly bonded to fluorine, will show large ¹JCF coupling constants. |

| Phenyl C-1', C-3', C-5', C-6' | 105 - 135 | Aromatic carbons, will show smaller ²JCF and ³JCF couplings. |

| Isoxazole C-4 | 100 - 105 | Shielded carbon of the isoxazole ring. |

NMR Experimental Protocol

Rationale: This protocol is designed for unambiguous structure confirmation. A standard 400 or 500 MHz spectrometer provides sufficient resolution.

-

Sample Preparation: Accurately weigh 5-10 mg of DFICA and dissolve it in ~0.6 mL of DMSO-d₆. The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Reference the spectrum to the residual DMSO signal at 2.50 ppm.

-

Acquire data over a spectral width of at least 16 ppm to ensure all signals, including the broad carboxylic acid proton, are captured.

-

Employ 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

-

Acquire data with proton decoupling to simplify the spectrum to singlets (or multiplets due to C-F coupling).

-

Use a sufficient number of scans (~1024 or more) and a relaxation delay (e.g., 2 seconds) to ensure quantitative accuracy for all carbon types.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[2][6] For DFICA, we expect to see characteristic vibrations from the carboxylic acid, the aromatic system, and the C-F bonds.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

|---|---|---|

| 2500 - 3300 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~1700 - 1730 | C=O (Carboxylic Acid) | Stretching |

| ~1550 - 1620 | C=N, C=C (Isoxazole & Phenyl) | Ring Stretching |

| ~1200 - 1300 | C-O (Carboxylic Acid) | Stretching |

| ~1100 - 1250 | C-F (Aryl Fluoride) | Stretching |

IR Experimental Protocol (Attenuated Total Reflectance - ATR)

Rationale: ATR is a modern, convenient method for solid samples, requiring minimal preparation and providing high-quality data.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid DFICA powder onto the center of the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula.

Expected Observations (Electrospray Ionization - ESI):

-

Negative Ion Mode [M-H]⁻: An intense peak at m/z 224.0160, corresponding to the deprotonated carboxylate. This is often the most stable and prominent ion.

-

Positive Ion Mode [M+H]⁺: A peak at m/z 226.0315.

-

Fragmentation: Loss of CO₂ (44 Da) from the deprotonated molecule is a common fragmentation pathway for carboxylic acids, which would yield a fragment ion. Further fragmentation of the isoxazole and phenyl rings can also be observed.[8]

MS Experimental Protocol (LC-MS with ESI)

Rationale: Coupling liquid chromatography (LC) with MS allows for purity analysis and confirmation of the mass of the target compound simultaneously. ESI is a soft ionization technique well-suited for polar molecules like DFICA.

-

Sample Preparation: Prepare a dilute solution of DFICA (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

LC Separation (Optional but Recommended): Inject the sample onto a C18 HPLC column to separate the main component from any impurities before it enters the mass spectrometer.

-

MS Acquisition:

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Acquire data in both positive and negative ion modes to capture all relevant ions.

-

Analyzer: Use a high-resolution analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements (<5 ppm error).

-

Scan Range: Set a mass range from m/z 50 to 500 to ensure all expected ions and fragments are detected.

-

-

Data Analysis: Extract the mass spectrum for the main chromatographic peak. Use the accurate mass of the molecular ion to confirm the elemental composition using the instrument's formula calculator software.

UV-Vis Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's π-system. The conjugated system of the phenyl ring and the isoxazole ring is expected to produce characteristic absorption maxima (λ_max).

Expected Observations: The spectrum is likely to show absorption bands in the 250-350 nm range, typical for substituted aromatic and heterocyclic systems.[9][10] The exact λ_max and molar absorptivity (ε) are solvent-dependent.

UV-Vis Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

-

Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a working solution that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Acquisition:

-

Use a matched pair of quartz cuvettes.

-

Fill one cuvette with the pure solvent to serve as the blank.

-

Fill the second cuvette with the sample solution.

-

Acquire the spectrum over a range of 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If a standard is available, this method can be used for quantitative analysis via the Beer-Lambert law.

Integrated Analysis Workflow

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from these orthogonal methods. The workflow below illustrates the logical process for achieving unambiguous characterization.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. hurawalhi.com [hurawalhi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dspace.bsuedu.ru [dspace.bsuedu.ru]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Isoxazole Scaffold as a Cornerstone in Targeted Therapeutics: A Mechanistic Deep Dive into 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid and its Derivatives

Introduction: The Versatility of the Isoxazole Moiety in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically significant drugs.[1][2] Derivatives of the isoxazole core have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4][5] This guide focuses on a particularly important building block, 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid, and explores the sophisticated mechanism of action of its derivatives, highlighting its role in the development of targeted cancer therapies.

This compound: A Key Intermediate in Modern Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.[3] Its structure, featuring a difluorinated phenyl ring, an isoxazole core, and a carboxylic acid handle, provides medicinal chemists with a versatile platform for generating diverse molecular architectures. The fluorine atoms can enhance binding affinity to biological targets, while the carboxylic acid allows for straightforward derivatization into amides, esters, and other functional groups, facilitating the exploration of structure-activity relationships.[6] While this compound itself is primarily a building block, its derivatives have been implicated in potent and novel mechanisms of action, particularly in the realm of oncology.

A Paradigm of Targeted Protein Degradation: The Mechanism of Action of BI-3802, a Derivative of the Isoxazole Scaffold

A preeminent example of the therapeutic potential stemming from the this compound scaffold is the development of BI-3802, a highly potent and selective degrader of the B-cell lymphoma 6 (BCL6) oncoprotein.[7][8] BCL6 is a transcriptional repressor that is a key driver in various lymphomas.[9][10] The mechanism of action of BI-3802 is a groundbreaking example of induced protein polymerization leading to targeted degradation, a modality distinct from traditional inhibitors and other protein degradation technologies like PROTACs.[7][9]

Binding to the BTB Domain and Induction of Polymerization

BI-3802 is designed to bind to the Broad-complex, Tramtrack, and Bric-à-brac (BTB) domain of BCL6.[7][9][10] The BTB domain is crucial for the homodimerization of BCL6 and its interaction with co-repressor proteins.[9] Upon binding, BI-3802 creates a new composite surface on the BCL6 homodimer. This newly formed surface acts as a "molecular glue," enabling the BCL6 homodimers to self-assemble into supramolecular, filamentous structures.[1][9][10] This process of induced polymerization is a highly specific and reversible event triggered by the presence of the small molecule.[10]

Recruitment of the SIAH1 E3 Ubiquitin Ligase and Proteasomal Degradation

The formation of these BCL6 filaments dramatically increases the local concentration of the oncoprotein within the cell, leading to the formation of distinct intracellular foci.[1][9] This high density of BCL6 serves as a recognition signal for the SIAH1 E3 ubiquitin ligase.[7][9] SIAH1 then ubiquitinates the polymerized BCL6, tagging it for destruction by the proteasome.[9] This targeted degradation of BCL6 leads to the de-repression of its target genes, resulting in potent anti-proliferative effects in cancer cell lines.[7][9]

The following diagram illustrates the novel mechanism of action of BI-3802:

Caption: Mechanism of BI-3802 induced BCL6 degradation.

Experimental Protocols for Studying Isoxazole-Based Protein Degraders

The investigation of novel protein degraders derived from scaffolds like this compound requires a suite of specialized biochemical and cell-based assays.

Protocol 1: In Vitro Binding Affinity Assay (Surface Plasmon Resonance)

This protocol outlines the steps to determine the binding affinity of a compound to its target protein.

-

Immobilization of Target Protein: Covalently immobilize recombinant BCL6 protein onto a sensor chip.

-

Analyte Preparation: Prepare a serial dilution of the test compound (e.g., BI-3802) in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of the test compound over the sensor chip and monitor the change in the refractive index in real-time.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Protocol 2: Cellular BCL6 Degradation Assay (Western Blot)

This protocol is used to quantify the reduction of the target protein in cells upon treatment with the degrader.

-

Cell Culture and Treatment: Plate lymphoma cells (e.g., DLBCL cell lines) and treat with varying concentrations of the test compound for different time points.

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for BCL6 and a loading control (e.g., GAPDH).

-

Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of BCL6 degradation.

The following diagram outlines the experimental workflow for evaluating a potential BCL6 degrader:

Caption: Experimental workflow for BCL6 degrader evaluation.

Quantitative Data Summary

| Compound | Target | IC50/DC50 | Cell Line | Effect | Reference |

| BI-3802 | BCL6 BTB Domain | ≤3 nM (IC50) | DLBCL | Potent protein degradation and anti-proliferative effects | [8] |

| Isoxazole Derivatives | COX-1/COX-2 | Variable (µM range) | In vitro assay | Anti-inflammatory | [11][12] |

| 5-phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase | µM to sub-µM range | In vitro assay | Inhibition of uric acid production | [13] |

Conclusion and Future Directions

This compound is a testament to the power of privileged scaffolds in drug discovery. While a simple building block, it provides the foundation for the rational design of highly sophisticated therapeutic agents. The remarkable mechanism of its derivative, BI-3802, in inducing the polymerization and subsequent degradation of the BCL6 oncoprotein, opens up new avenues for targeting challenging disease-causing proteins. This novel approach expands the toolkit of medicinal chemists beyond simple inhibition and offers a promising strategy for developing next-generation cancer therapies. Future research will undoubtedly continue to leverage the isoxazole core to create innovative drugs with unique and potent mechanisms of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. espublisher.com [espublisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound (EVT-1704519) | 1083224-23-0 [evitachem.com]

- 7. BI-3802 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]

- 11. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 12. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Diarylisoxazole-3-Carboxamides: A Technical Guide for Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The diarylisoxazole-3-carboxamide core represents a significant "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points allow for the precise spatial orientation of functional groups, making it an ideal framework for developing potent and selective modulators of a wide array of biological targets. Initially explored for their potential in various therapeutic areas, isoxazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2]

This guide provides an in-depth exploration of the discovery and synthesis of diarylisoxazole-3-carboxamides, with a particular focus on their development as potent inhibitors of the mitochondrial permeability transition pore (mtPTP), a critical regulator of cell death.[3][4] We will delve into the strategic rationale behind synthetic pathways, provide detailed experimental protocols, and analyze the structure-activity relationships (SAR) that have guided the optimization of this promising class of molecules.

Core Synthetic Strategy: A Modular Approach

The synthesis of diarylisoxazole-3-carboxamides is best approached in a modular fashion, separating the construction of the core isoxazole carboxylic acid from the final amide bond formation. This allows for the independent variation of both the "left-hand" (aniline) and "right-hand" (5-aryl) fragments, facilitating comprehensive SAR studies.

Part 1: Synthesis of the 5-Arylisoxazole-3-Carboxylic Acid Core

A robust and widely adopted method for constructing the 5-arylisoxazole-3-carboxylic acid intermediate begins with readily available acetophenone derivatives.[4] This three-step sequence offers a reliable route to the key heterocyclic acid.

Experimental Protocol: Synthesis of 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid

This protocol is adapted from the work of Roy et al. and provides a concrete example of the synthesis of a key intermediate.[4]

Step 1: Claisen Condensation to form the 1,3-Diketone

-

To a stirred suspension of sodium methoxide (1.2 eq) in anhydrous diethyl ether, add the substituted acetophenone (1.0 eq) and dimethyl oxalate (1.1 eq).

-

Stir the resulting mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone, which exists predominantly in its enol form. This intermediate is often used in the next step without further purification.

Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction that is highly effective for creating the 1,3-dicarbonyl moiety required for isoxazole ring formation. Sodium methoxide acts as a strong base to deprotonate the alpha-carbon of the acetophenone, which then attacks the electrophilic carbonyl of dimethyl oxalate.

Step 2: Cyclization with Hydroxylamine to Form the Isoxazole Ring

-

Dissolve the crude 1,3-diketone from the previous step in methanol.

-

Add hydroxylamine hydrochloride (1.5 eq) to the solution.

-

Reflux the mixture for 1-18 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl 5-arylisoxazole-3-carboxylate.

Causality: This step involves a condensation reaction between the 1,3-diketone and hydroxylamine, followed by a cyclization and dehydration to form the stable aromatic isoxazole ring. The regioselectivity of this reaction is generally high, leading to the desired 5-substituted-3-carboxylate isomer.

Step 3: Saponification to the Carboxylic Acid

-

Dissolve the methyl ester in a 2:1 mixture of ethanol and tetrahydrofuran (THF).

-

Add an aqueous solution of sodium hydroxide (2.0 eq).

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final 5-arylisoxazole-3-carboxylic acid.

Causality: Saponification is a standard and high-yielding method for the hydrolysis of esters to their corresponding carboxylic acids, which are the necessary precursors for the subsequent amide coupling reaction.

Part 2: Amide Bond Formation

The final step in the synthesis of diarylisoxazole-3-carboxamides is the coupling of the 5-arylisoxazole-3-carboxylic acid with a selected aniline. A common and effective method involves the activation of the carboxylic acid with thionyl chloride to form an acyl chloride in situ, which then readily reacts with the aniline.

Experimental Protocol: Synthesis of N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 60)

This protocol details the synthesis of a highly potent mtPTP inhibitor, as reported by Roy et al.[4]

-

Suspend the 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to 65 °C for 1 hour to form the acyl chloride.

-

Cool the reaction to room temperature and add a solution of 3-chloro-2-methylaniline (1.0 eq) and triethylamine (1.5 eq) in THF.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield the final diarylisoxazole-3-carboxamide.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a key step that facilitates the amide bond formation with the often-electron-deficient anilines used in these syntheses. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Structure-Activity Relationship (SAR) as mtPTP Inhibitors

The development of potent diarylisoxazole-3-carboxamide inhibitors of the mtPTP was guided by a systematic SAR exploration, starting from the initial hit compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide.[3][4] The optimization process was driven by assays measuring mitochondrial swelling, an indicator of mtPTP opening.[4]

Key SAR Insights:

-

5-Aryl Ring ("Right-Hand Side"):

-

A hydroxyl group at the meta-position of the 5-phenyl ring was found to be crucial for potent activity.

-

The addition of a fluorine atom at the para-position, adjacent to the hydroxyl group, significantly enhanced potency.

-

-

N-Aryl Ring ("Left-Hand Side"):

-

Substitution on the aniline ring had a profound impact on activity. Small, lipophilic groups were generally favored.

-

A chlorine atom at the meta-position and a methyl group at the ortho-position of the aniline ring proved to be an optimal substitution pattern, as seen in the highly potent compound 60.[3][4]

-

| Compound | 5-Aryl Substituent | N-Aryl Substituent | Mitochondrial Swelling EC50 (µM) |

| Hit 1 | 3-OH | 3,4,5-trimethoxy | < 0.39 |

| Analog A | 3-OH | 2-Me | 0.03 |

| Analog B | 3-OH, 4-F | 2-Me | 0.008 |

| Compound 60 | 3-OH, 4-F | 3-Cl, 2-Me | 0.003 |

Data adapted from Roy et al.[4]

Broader Therapeutic Potential

While the focus of this guide has been on mtPTP inhibitors, it is important to note that the diarylisoxazole-3-carboxamide scaffold has been successfully employed to develop inhibitors for other important drug targets. For instance, related 4,5-diarylisoxazole-3-carboxamides have been developed as potent inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is a key target in oncology.[5][6] The SAR for Hsp90 inhibition differs significantly from that of mtPTP inhibition, highlighting the versatility of this scaffold. For Hsp90 inhibitors, a resorcinol moiety on one of the aryl rings is often a key feature for potent activity.[5][6] Furthermore, various diarylisoxazole derivatives have shown promise as anticancer agents by targeting other pathways, such as Ribosomal protein S6 kinase beta-1 (S6K1).[7]

Conclusion and Future Directions

The diarylisoxazole-3-carboxamide scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective modulators of diverse biological targets. The modular and robust synthetic routes allow for extensive and systematic exploration of the chemical space around this core, enabling the fine-tuning of activity and pharmacokinetic properties. The successful development of picomolar inhibitors of the mtPTP demonstrates the power of this approach. Future work in this area will likely focus on further exploring the vast chemical space afforded by this scaffold to identify novel agents for a range of diseases, as well as on the development of more sustainable and efficient synthetic methodologies.

References

- 1. Discovery, Synthesis, and Optimization of Diarylisoxazole‐3‐carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore | Scilit [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Utilization of 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid in Drug Design

Introduction: The Strategic Value of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a valuable scaffold for the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4] The incorporation of an isoxazole nucleus into a drug candidate can lead to improved pharmacokinetic profiles, enhanced efficacy, and reduced toxicity.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid as a versatile building block in drug design. We will explore its physicochemical properties, its role as a pharmacophore, and its application in the synthesis of diverse compound libraries for lead generation and optimization. Furthermore, we will provide detailed protocols for its derivatization, in vitro screening, and computational analysis to facilitate its integration into drug discovery workflows.

Physicochemical Properties and Design Rationale

This compound is a white crystalline solid with a molecular weight of 225.15 g/mol .[5] Its structure combines several key features that are advantageous for drug design:

-

The Isoxazole Core: Provides a rigid scaffold that positions substituents in a well-defined spatial orientation, facilitating precise interactions with biological targets.

-

The 2,4-Difluorophenyl Moiety: The fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of oxidation.[2]

-

The Carboxylic Acid Group: This functional group is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives, such as amides, esters, and other bioisosteres.[6][7] It can also act as a key pharmacophoric element, forming critical hydrogen bonds or ionic interactions with target proteins.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅F₂NO₃ | --INVALID-LINK--[5] |

| Molecular Weight | 225.15 g/mol | --INVALID-LINK--[5] |

| IUPAC Name | 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | --INVALID-LINK--[5] |

| CAS Number | 1083224-23-0 | --INVALID-LINK--[5] |

| Predicted LogP | 2.1 | --INVALID-LINK--[5] |

Strategic Applications in Drug Discovery

The unique structural features of this compound make it a valuable starting point for several drug discovery strategies:

-

Lead Generation via Library Synthesis: The carboxylic acid moiety serves as a convenient anchor point for parallel synthesis of amide libraries. By coupling the core scaffold with a diverse range of amines, a large number of structurally related compounds can be rapidly generated for high-throughput screening.

-

Scaffold Hopping and Bioisosteric Replacement: The isoxazole ring itself can be considered a bioisostere for other five-membered heterocycles. Furthermore, the carboxylic acid group can be replaced with other acidic functional groups (e.g., tetrazoles, hydroxamic acids) to modulate physicochemical properties such as acidity, lipophilicity, and membrane permeability, which can be a crucial step in lead optimization.[6][7]

-

Fragment-Based Drug Design (FBDD): The core scaffold can be used as a starting fragment for FBDD campaigns. Its relatively low molecular weight and well-defined vector for chemical elaboration make it an ideal candidate for fragment screening and subsequent fragment-to-lead evolution.

Experimental Protocols

Protocol 1: Synthesis of Isoxazole-Carboxamide Derivatives

This protocol describes a general procedure for the synthesis of amide derivatives from this compound using a carbodiimide coupling agent.[8]

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

-

Hydroxybenzotriazole (HOBt) (catalytic amount) or 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

-

Add EDC (1.2 equivalents) and HOBt (catalytic) or DMAP (0.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Causality Behind Experimental Choices:

-

EDC/HOBt or DMAP: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of HOBt or DMAP suppresses side reactions and minimizes racemization if chiral amines are used.[9]

-

DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, driving the reaction to completion.

-

Anhydrous Solvents: The use of anhydrous solvents is critical to prevent hydrolysis of the activated carboxylic acid intermediate.

Caption: Amide synthesis workflow.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for evaluating the inhibitory activity of synthesized derivatives against a target enzyme (e.g., a kinase, protease, or oxidase). This example is based on a generic absorbance-based assay.[10][11]

Materials:

-

Target enzyme

-

Enzyme substrate

-

Assay buffer (specific to the enzyme)

-

Synthesized isoxazole derivatives (dissolved in DMSO)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

-

In a 96-well plate, add the assay buffer, the target enzyme, and the test compounds or controls.

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the change in absorbance (or fluorescence) over time using a microplate reader at the appropriate wavelength.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control (DMSO) and plot the results against the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Self-Validating System:

-

Positive Control: A known inhibitor of the target enzyme must be included to validate the assay's performance.

-

Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline enzyme activity.

-

Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and reliability of the assay. A Z'-factor > 0.5 is generally considered acceptable.

Protocol 3: Computational Docking Study

Molecular docking can provide valuable insights into the potential binding mode of this compound and its derivatives with a target protein, guiding further optimization efforts.[4][12]

Software:

-

Molecular modeling software (e.g., Schrödinger Suite, AutoDock, MOE)

-

Protein Data Bank (PDB) for target protein structures

Procedure:

-

Protein Preparation:

-

Download the crystal structure of the target protein from the PDB.

-

Prepare the protein by removing water molecules, ligands, and cofactors.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Minimize the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound or its derivatives.

-

Generate a low-energy 3D conformation of the ligand.

-

Assign partial charges and atom types.

-

-

Grid Generation:

-

Define the binding site on the target protein based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Generate a docking grid that encompasses the defined binding site.

-

-

Docking:

-

Dock the prepared ligands into the grid-defined binding site using a suitable docking algorithm (e.g., Glide, AutoDock Vina).

-

Generate multiple binding poses for each ligand.

-

-

Analysis:

-

Score the docking poses based on the predicted binding affinity (e.g., docking score, binding energy).

-

Visualize the top-ranked poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

-

Compare the predicted binding mode with available structure-activity relationship (SAR) data to validate the docking results.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound (EVT-1704519) | 1083224-23-0 [evitachem.com]

- 3. benchchem.com [benchchem.com]